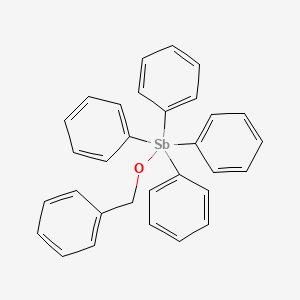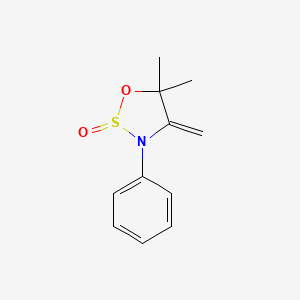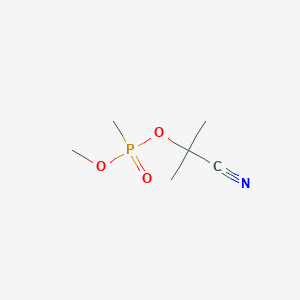
4H-Thiopyran-4-one, 2,3-dihydro-2,6-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Thiopyran-4-one, 2,3-dihydro-2,6-diphenyl- is a heterocyclic compound containing sulfur It is characterized by a six-membered ring structure with two phenyl groups attached at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Thiopyran-4-one, 2,3-dihydro-2,6-diphenyl- can be achieved through several methods. One common approach involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . The intermediate 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans are then hydrolyzed and decarboxylated by heating in sulfuric acid .
Another method involves the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones, resulting in the formation of 2,6-diaryltetrahydro-4H-thiopyran-4-ones . This reaction is typically carried out in tert-butyl methyl ether medium with tricaprylmethylammonium chloride and potassium hydrogen phosphate as catalysts .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The choice of reagents, solvents, and reaction conditions would be tailored to ensure high yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 4H-Thiopyran-4-one, 2,3-dihydro-2,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4H-Thiopyran-4-one, 2,3-dihydro-2,6-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Mécanisme D'action
The mechanism of action of 4H-Thiopyran-4-one, 2,3-dihydro-2,6-diphenyl- involves its interaction with various molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit specific enzymes or interfere with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Tetrahydro-4H-thiopyran-4-one: A similar compound with a simpler structure, lacking the phenyl groups.
2,3-Dihydro-4H-pyran-4-one: A related compound with an oxygen atom instead of sulfur in the ring.
Uniqueness: 4H-Thiopyran-4-one, 2,3-dihydro-2,6-diphenyl- is unique due to the presence of phenyl groups at the 2 and 6 positions, which can influence its chemical reactivity and biological activity. The sulfur atom in the ring also imparts distinct properties compared to oxygen-containing analogs.
Propriétés
Numéro CAS |
60839-95-4 |
|---|---|
Formule moléculaire |
C17H14OS |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
2,6-diphenyl-2,3-dihydrothiopyran-4-one |
InChI |
InChI=1S/C17H14OS/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-11,17H,12H2 |
Clé InChI |
SVCXGQAZLQTSIR-UHFFFAOYSA-N |
SMILES canonique |
C1C(SC(=CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



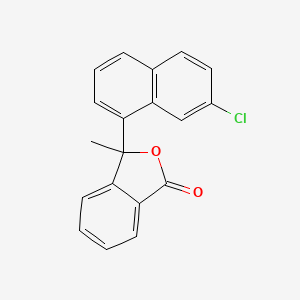
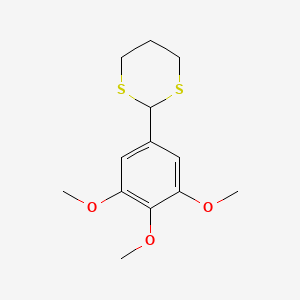
![1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14622113.png)
![2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)-](/img/structure/B14622120.png)
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,2-dimethyl-](/img/structure/B14622121.png)
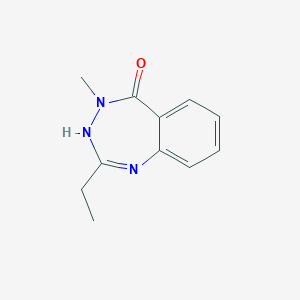

silanol](/img/structure/B14622148.png)

